

3,3'-Diaminobenzophenone: A Technical Guide for Scientific Professionals

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **3,3'-Diaminobenzophenone**

Cat. No.: **B177173**

[Get Quote](#)

An In-depth Overview of the Core Properties, Synthesis, and Applications of a Key Polymer Monomer

Introduction

3,3'-Diaminobenzophenone is an aromatic organic compound characterized by a benzophenone core substituted with two amine groups at the 3 and 3' positions. Its unique structure, featuring reactive amine functionalities and a rigid ketone linkage, makes it a valuable monomer in the synthesis of high-performance polymers. This technical guide provides a comprehensive overview of its chemical and physical properties, safety information, synthesis protocols, and primary applications for researchers, scientists, and professionals in drug development and material science.

Core Properties and Identification

3,3'-Diaminobenzophenone is typically a light yellow to orange or pale brown powder.[\[1\]](#)[\[2\]](#) Its fundamental identifiers and physicochemical properties are summarized below for clear reference.

Table 1: Chemical Identification and Nomenclature

Identifier	Value
CAS Number	611-79-0[3][4]
Molecular Formula	C ₁₃ H ₁₂ N ₂ O[3][4]
IUPAC Name	bis(3-aminophenyl)methanone[3]
Synonyms	3,3'-DABP; 3,3'-Carbonylbisaniline; Bis(3-aminophenyl)methanone[3]
EC Number	210-281-3[3]
InChIKey	TUQQUUXMCKXGDI-UHFFFAOYSA-N[1]

Table 2: Physicochemical Properties

Property	Value	Source
Molecular Weight	212.25 g/mol	[3][4]
Melting Point	150-151 °C	Cheméo[5]
Boiling Point	759.09 K (485.94 °C)	Cheméo[5]
Water Solubility	Insoluble (log ₁₀ ws: -2.70)	Cheméo[5]
Appearance	Light yellow to orange powder	[1]
pKa	3.59 ± 0.10 (Predicted)	PubChem[3]

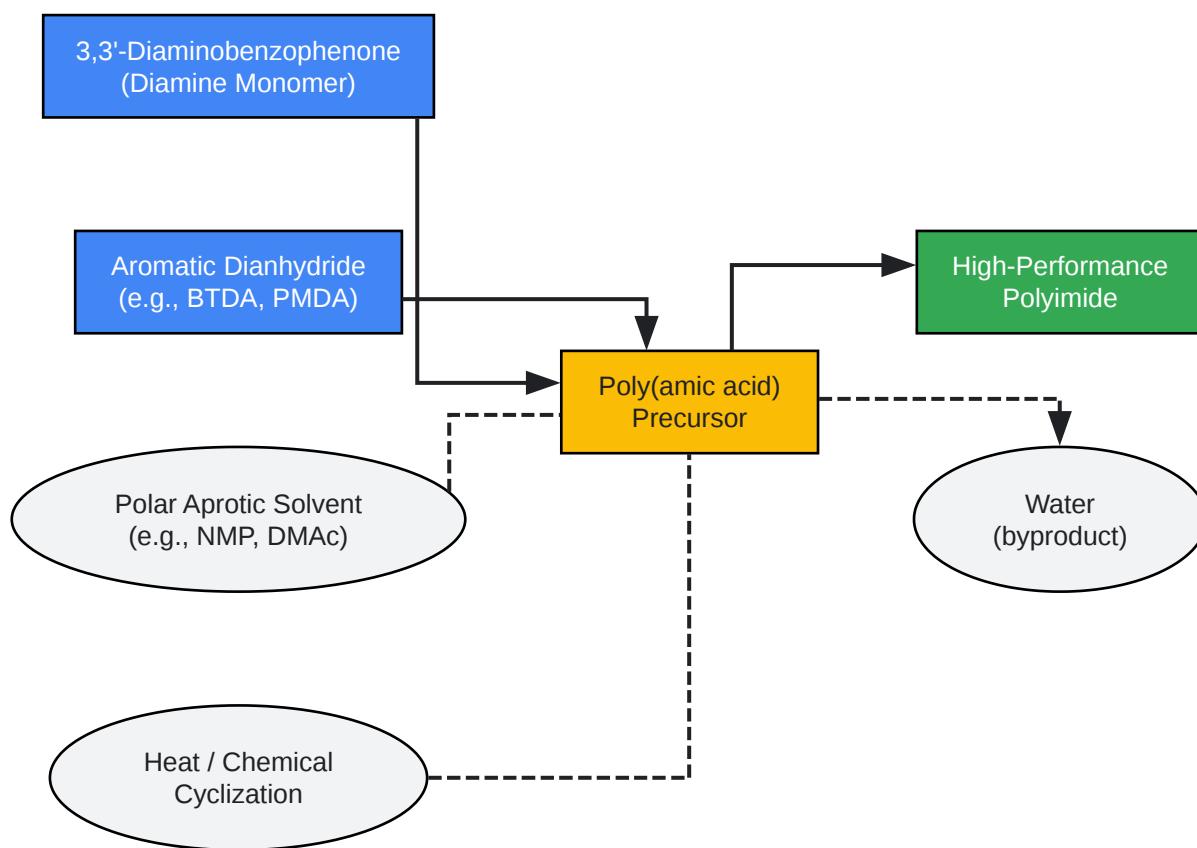
Safety and Handling

Proper handling of **3,3'-Diaminobenzophenone** is crucial due to its potential hazards. The compound is classified as an irritant and may cause allergic skin reactions.[3]

Table 3: GHS Hazard and Precautionary Statements

Category	Code	Statement
Hazard Statements	H315	Causes skin irritation
H317		May cause an allergic skin reaction
H319		Causes serious eye irritation
H335		May cause respiratory irritation
Precautionary Statements	P261	Avoid breathing dust/fume/gas/mist/vapors/spray
P280		Wear protective gloves/protective clothing/eye protection/face protection
P302 + P352		IF ON SKIN: Wash with plenty of soap and water
P305 + P351 + P338		IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing

Note: The GHS information is aggregated from multiple sources and may vary. Users should consult the specific Safety Data Sheet (SDS) from their supplier.[\[3\]](#)


Applications in Science and Industry

The primary application of **3,3'-Diaminobenzophenone** lies in polymer chemistry, where it serves as a key building block for high-performance polyimides and other heat-resistant polymers.

High-Performance Polymers

Aromatic polyimides are renowned for their exceptional thermal stability, chemical resistance, and robust mechanical properties, making them indispensable in the aerospace,

microelectronics, and automotive industries.[6][7] **3,3'-Diaminobenzophenone** is used as an aromatic diamine monomer that reacts with dianhydrides (e.g., pyromellitic dianhydride - PMDA or benzophenonetetracarboxylic dianhydride - BTDA) to form a poly(amic acid) precursor.[2][7][8] This precursor is then thermally or chemically cyclized to yield the final polyimide.[2][7] The incorporation of the benzophenone unit can enhance the solubility and processability of the resulting polymers compared to more rigid structures.[6]

[Click to download full resolution via product page](#)

Figure 1. Logical pathway for the synthesis of polyimides using **3,3'-Diaminobenzophenone**.

Role in Drug Development and Biological Activity

While the benzophenone scaffold is a ubiquitous and important structure in medicinal chemistry, found in various bioactive natural products and marketed drugs, the specific biological activities of **3,3'-Diaminobenzophenone** are not as extensively documented as its isomers or other derivatives.[9] Some research has explored the antimicrobial and antifungal properties of derivatives of 3,4-diaminobenzophenone.[9] The primary relevance of the

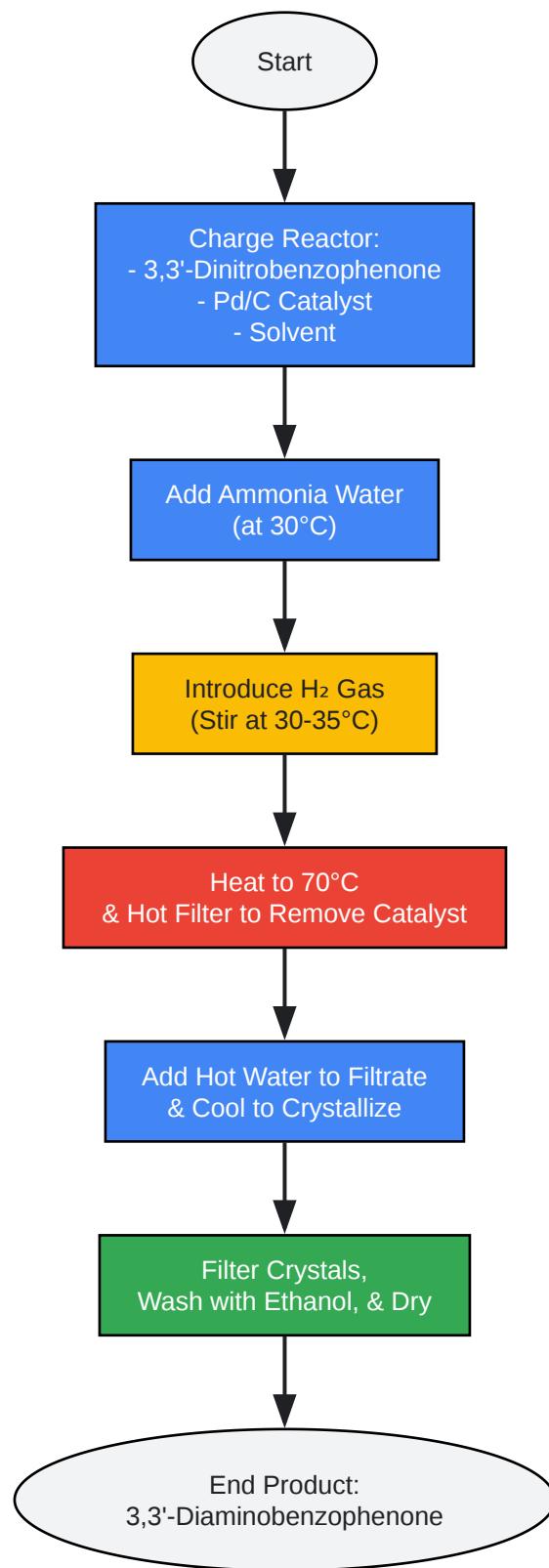
benzophenone core in drug discovery often involves its use as a photoactivatable probe to study biomolecule-ligand interactions. However, direct applications of **3,3'-Diaminobenzophenone** as a therapeutic agent are not well-established. Its main contribution to the pharmaceutical field is as an intermediate in the synthesis of more complex molecules.

Experimental Protocols

Detailed methodologies are critical for the successful application of **3,3'-Diaminobenzophenone** in research and development.

Synthesis Protocol via Catalytic Reduction

A common method for synthesizing **3,3'-Diaminobenzophenone** is through the catalytic reduction of 3,3'-dinitrobenzophenone.


Materials:

- 3,3'-Dinitrobenzophenone
- Palladium on carbon (Pd/C) catalyst (e.g., 5%)
- Solvent (e.g., Methyl cellosolve, Ethanol)
- Ammonia water (28%)
- Hydrogen gas (H₂)
- Reaction vessel (e.g., closed glass vessel or autoclave) equipped with a stirrer and thermometer

Procedure:

- Charging the Reactor: In a suitable reaction vessel, charge 3,3'-dinitrobenzophenone, the Pd/C catalyst, and the chosen solvent.
- Ammonia Addition: Cool the mixture to approximately 30°C and add ammonia water.

- **Hydrogenation:** Introduce hydrogen gas into the vessel while maintaining vigorous stirring. The reaction is typically conducted at a controlled temperature (e.g., 30-35°C) and pressure until the theoretical amount of hydrogen is absorbed.
- **Catalyst Removal:** Upon reaction completion, heat the mixture (e.g., to 70°C) and filter it while hot to remove the Pd/C catalyst.
- **Crystallization:** Add hot water to the filtrate and allow it to cool. **3,3'-Diaminobenzophenone** will precipitate as yellow crystals.
- **Isolation and Drying:** Filter the crystals, wash them with a small amount of cold ethanol, and dry them to obtain the final product. Recrystallization from ethanol can be performed for further purification.

[Click to download full resolution via product page](#)**Figure 2.** Experimental workflow for the synthesis of **3,3'-Diaminobenzophenone**.

Analytical Protocol: High-Performance Liquid Chromatography (HPLC)

Purity analysis of **3,3'-Diaminobenzophenone** is often performed using HPLC.[10] While specific conditions can vary, a general protocol for a related compound, 3,3'-Diaminobenzidine (DAB), provides a useful template.[11]

Instrumentation & Columns:

- HPLC system with UV detector
- Column: Mixed-mode or reversed-phase C18 column (e.g., BIST B+, 4.6 x 100 mm, 5 μ m) [11]

Mobile Phase & Conditions:

- Mobile Phase: A gradient of Acetonitrile (MeCN) and an aqueous buffer (e.g., water with sulfuric acid or formic acid).[11]
- Detection: UV at 280 nm.[11]
- Sample Preparation: Dissolve a precisely weighed sample in a suitable solvent (e.g., a mixture of water and MeCN or weakly acidic solutions). Filter the sample through a 0.45-micron syringe filter before injection.[11][12]

Procedure:

- Standard Preparation: Prepare an external reference standard of **3,3'-Diaminobenzophenone** with a known concentration.[12]
- Column Equilibration: Equilibrate the column with the initial mobile phase conditions until a stable baseline is achieved.
- Injection: Inject the filtered sample and standard solutions onto the column.
- Data Analysis: Analyze the resulting chromatograms to determine the retention time and peak area. Purity is calculated by comparing the area of the main peak to the total area of all

peaks. Quantification is achieved by comparing the sample peak area to that of the external standard.

Conclusion

3,3'-Diaminobenzophenone is a fundamentally important aromatic diamine with well-defined properties and established synthesis routes. Its primary value lies in its role as a monomer for creating advanced, heat-resistant polymers that are critical to modern technology. While the broader benzophenone family has significance in medicinal chemistry, the direct biological applications of the 3,3'-diamino isomer are less explored, representing a potential area for future research. The protocols and data presented in this guide offer a solid foundation for scientists and researchers utilizing this versatile compound in their work.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. 3,3'-Diaminobenzophenone 95.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 2. ntrs.nasa.gov [ntrs.nasa.gov]
- 3. 3,3'-Diaminobenzophenone | C13H12N2O | CID 69145 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. chemeo.com [chemeo.com]
- 6. revroum.lew.ro [revroum.lew.ro]
- 7. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 8. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 9. researchgate.net [researchgate.net]
- 10. calpaclab.com [calpaclab.com]
- 11. HPLC Method for Analysis of 3,3'-Diaminobenzidine (DAB) on BIST B+ Column | SIELC Technologies [sielc.com]

- 12. padproject.nd.edu [padproject.nd.edu]
- To cite this document: BenchChem. [3,3'-Diaminobenzophenone: A Technical Guide for Scientific Professionals]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b177173#3-3-diaminobenzophenone-cas-number-and-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com